Ethyl 4-(((4-ethylphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 4-(((4-ethylphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a pyridazine-based compound featuring a sulfonyloxy substituent at the 4-position and a p-tolyl group at the 1-position. The 4-ethylphenylsulfonyloxy group likely enhances steric bulk and electronic effects compared to simpler substituents, influencing solubility and binding affinity.
Properties
IUPAC Name |
ethyl 4-(4-ethylphenyl)sulfonyloxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6S/c1-4-16-8-12-18(13-9-16)31(27,28)30-19-14-20(25)24(17-10-6-15(3)7-11-17)23-21(19)22(26)29-5-2/h6-14H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXISKYNODWIKNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=O)N(N=C2C(=O)OCC)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(((4-ethylphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with notable structural features that suggest potential biological activity. The compound belongs to a class of dihydropyridazine derivatives, which are known for their diverse pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 448.9 g/mol. The presence of functional groups such as sulfonates and carbonyls enhances its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial activity. Sulfonamide derivatives are particularly noted for their ability to inhibit bacterial growth by interfering with folic acid synthesis, a critical pathway in microbial metabolism .
Table 1: Antimicrobial Activity Data
| Compound | MIC (μg/mL) | MBC (μg/mL) | Target Pathogens |
|---|---|---|---|
| This compound | TBD | TBD | Various bacterial strains |
| Similar Compound A | 0.22 | TBD | Staphylococcus aureus |
| Similar Compound B | 0.25 | TBD | Escherichia coli |
The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for related compounds suggest that this compound may have comparable efficacy against pathogenic bacteria.
The mechanism by which this compound exerts its antimicrobial effects likely involves the inhibition of key metabolic pathways in bacteria. The sulfonamide moiety can mimic para-amino benzoic acid (PABA), preventing the synthesis of folate necessary for nucleic acid production . Additionally, the dihydropyridazine core may interact with bacterial enzymes, disrupting cellular functions.
Case Studies
Several studies have explored the biological activity of similar compounds:
- In Vitro Studies : A recent study evaluated various pyrazole derivatives for their antimicrobial efficacy, revealing that certain derivatives exhibited strong inhibition against Staphylococcus aureus and Staphylococcus epidermidis. These findings underscore the potential of structurally related compounds to act as effective antimicrobials .
- Pharmacological Evaluation : Another investigation focused on the pharmacodynamics of sulfonamide derivatives, demonstrating their ability to reduce bacterial load in infected models significantly. This supports the hypothesis that this compound may similarly exhibit therapeutic benefits .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound belongs to a family of ethyl pyridazine carboxylates with diverse substituents. Key structural analogs include:
Physicochemical Properties
- Molecular Weight and Polarity : The target compound (C₂₃H₂₃N₂O₇S, theoretical MW ≈ 477.5 g/mol) is heavier than analogs like Ethyl 4-(butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (MW 332.42 g/mol) due to the sulfonyloxy group and p-tolyl substituent .
- Melting Points: Analogs with polar groups (e.g., hydroxyl or nitro substituents) exhibit higher melting points (e.g., 220–223°C for 12d ), suggesting that the sulfonyloxy group in the target compound may similarly elevate its melting point compared to nonpolar derivatives.
Data Tables
Table 1: Key Analogs and Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
